molecular formula C15H10Cl2N2O4 B3036237 2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid CAS No. 339021-21-5

2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid

Cat. No.: B3036237
CAS No.: 339021-21-5
M. Wt: 353.2 g/mol
InChI Key: IKVUVRQKXWJLDZ-UYRXBGFRSA-N
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Description

. It is widely used in the treatment of various conditions such as arthritis, muscle pain, and other inflammatory disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid involves several steps. One common method includes the reaction of 2,4-dichloroaniline with phosgene to form 2,4-dichlorophenyl isocyanate. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of NSAID synthesis and reactivity.

    Biology: Research on its effects on cellular processes and inflammation pathways.

    Medicine: Extensive studies on its efficacy and safety in treating various inflammatory conditions.

    Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid is unique due to its specific structure that allows it to effectively inhibit COX enzymes, making it a potent anti-inflammatory agent. Its dichloroaniline moiety contributes to its high efficacy and selectivity compared to other similar compounds .

Properties

IUPAC Name

2-[(Z)-C-carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O4/c16-8-5-6-12(11(17)7-8)18-19-13(15(22)23)9-3-1-2-4-10(9)14(20)21/h1-7,18H,(H,20,21)(H,22,23)/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVUVRQKXWJLDZ-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/NC2=C(C=C(C=C2)Cl)Cl)/C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid
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2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid
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2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid
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2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid

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